5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

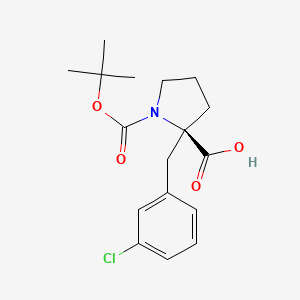

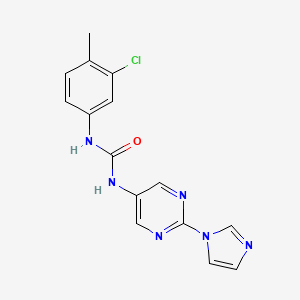

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .

Synthesis Analysis

The synthesis of acridine derivatives, including this compound, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including this compound, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .Scientific Research Applications

Antitumor Activity

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine derivatives have shown significant potential in antitumor applications. Blanco et al. (1999) synthesized 1,2,3,4-Tetrahydroascididemin and found it to exhibit excellent in vitro antitumor activity, particularly selective for the human non-small cell lung cancer cell line (A-549) (Blanco et al., 1999).

Neuroprotective Effects

Research indicates that tetrahydroacridine derivatives can have protective effects against cerebral ischemia. Sheng and Liu (2003) studied the effects of 9-(4-ethoxycarbonylyphenoxy)-6,7-dimethoxy-1,2,3,4-tetrahydroacridine (EDT) on cerebral ischemia, finding that it significantly improved neurological symptoms and reduced infarct rate (Sheng & Liu, 2003).

Alzheimer's Disease Treatment

Compounds derived from this compound have been explored for their potential in treating Alzheimer's disease. Osman et al. (2016) designed and synthesized derivatives that acted as dual cholinesterase and amyloid aggregation inhibitors, showing promise for Alzheimer's treatment (Osman et al., 2016).

Learning and Memory Enhancement

Tetrahydroacridine derivatives have been studied for their effects on learning and memory abilities. Guo (2002) investigated the effects of EDT on memory in mice and found it to improve memory acquisition, consolidation, and retrieval (Guo, 2002).

Antimalarial Activity

1,2,3,4-tetrahydroacridin-9(10H)-ones, related to this compound, have been known for their antimalarial activity. Cross et al. (2011) synthesized and tested several compounds, identifying potent compounds active against clinically relevant malaria isolates (Cross et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine are DNA and related enzymes . This compound, like other acridine derivatives, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Mode of Action

The interaction of this compound with its targets primarily involves DNA intercalation . This process involves the insertion of the acridine molecule between the base pairs of the DNA helix, which can disrupt the normal biological processes involving DNA and related enzymes .

Biochemical Pathways

The intercalation of this compound into DNA can affect various biochemical pathways. This can lead to the disruption of DNA replication and transcription, which can in turn affect the downstream processes such as protein synthesis .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good bioavailability due to its ability to intercalate into dna .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal DNA processes. This can lead to cell death, which is particularly beneficial in the context of cancer treatment .

Future Directions

The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

properties

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroacridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJSDMZUFPVTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)

![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)